molecular formula C11H14O5 B1338324 3,5-Dimethoxy-4-ethoxybenzoic acid CAS No. 14779-44-3

3,5-Dimethoxy-4-ethoxybenzoic acid

Cat. No.: B1338324
CAS No.: 14779-44-3
M. Wt: 226.23 g/mol
InChI Key: IJMJUSXUKHSNJO-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are a class of organic compounds that have been extensively studied for their diverse biological and pharmacological activities. prepchem.comchemimpex.com These compounds are not only found in numerous natural products but are also synthesized for a wide array of applications. sigmaaldrich.com In medicinal chemistry, the benzoic acid scaffold is a key component in the design of various therapeutic agents, including those with antimicrobial, anti-inflammatory, and antioxidant properties. prepchem.comchemimpex.com The versatility of the benzoic acid structure allows for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals. sigmaaldrich.comnih.gov For instance, derivatives of benzoic acid are integral to the structure of drugs like furosemide (B1674285) and benzocaine. nih.gov Their broad utility also extends to materials science, where they can be used as components in the development of new materials. google.com

Significance of Alkoxy Substituents in Aromatic Compound Design and Research

Alkoxy groups, such as methoxy (B1213986) (–OCH₃) and ethoxy (–OC₂H₅), are crucial substituents in the design of aromatic compounds. These groups exert a significant influence on the electronic properties of the aromatic ring, thereby affecting its reactivity and interaction with biological targets. Current time information in Bangalore, IN.sigmaaldrich.com The oxygen atom in the alkoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon known as a positive mesomeric effect. nih.gov This electron-donating characteristic increases the electron density of the aromatic ring, particularly at the ortho and para positions. Current time information in Bangalore, IN.

This increased electron density makes the aromatic ring more susceptible to electrophilic attack, thus "activating" it towards substitution reactions. Current time information in Bangalore, IN.chemicalbook.com Consequently, alkoxy-substituted aromatic compounds are often more reactive than benzene (B151609) itself. nih.govchemicalbook.com Furthermore, the steric and electronic properties of alkoxy groups can be fine-tuned to optimize a molecule's solubility, lipophilicity, and ability to bind to specific enzymes or receptors, making them invaluable tools in drug design and materials science. sigmaaldrich.com

Contextualization of 3,5-Dimethoxy-4-ethoxybenzoic Acid within Advanced Chemical Synthesis and Biological Investigations

This compound is a specific polysubstituted benzoic acid derivative. While detailed research on this particular compound is not as extensive as for some of its close relatives, its structure suggests significant potential in both advanced chemical synthesis and biological studies. The compound is a derivative of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a well-known phenolic compound with various biological activities. sigmaaldrich.com The ethoxy group at the 4-position, in place of a hydroxyl group, modifies its properties, such as its lipophilicity and potential for hydrogen bonding.

The synthesis of such a molecule would likely start from a precursor like 3,5-dihydroxybenzoic acid, followed by methylation and ethoxylation steps. For example, a general synthesis of 3,5-dimethoxybenzoic acid involves the reaction of 3,5-dihydroxybenzoic acid with a methylating agent like dimethyl sulfate. A similar strategy could be envisioned for the introduction of the ethoxy group.

Given the known biological activities of structurally similar compounds, it is plausible that this compound could be investigated for its own potential pharmacological effects. The presence of multiple alkoxy groups can be a feature in compounds with neuroprotective or other biological activities. Its role as a synthetic intermediate cannot be overlooked, providing a unique building block for the construction of more complex molecular architectures. google.com

Compound Data Tables

Below are interactive tables detailing the chemical compounds mentioned in this article, providing a quick reference to their key identifiers and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJUSXUKHSNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545711
Record name 4-Ethoxy-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14779-44-3
Record name 4-Ethoxy-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3,5 Dimethoxy 4 Ethoxybenzoic Acid and Its Structural Analogues

Direct Synthetic Routes to 3,5-Dimethoxy-4-ethoxybenzoic Acid

Direct synthetic routes to this compound, while not extensively documented in dedicated literature, can be conceived through established organic chemistry reactions. A plausible approach involves the selective alkylation of a suitably protected 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid) derivative. The primary challenge in such a direct synthesis lies in achieving selective ethoxylation at the 4-position without affecting the methoxy (B1213986) groups or the carboxylic acid functionality.

A hypothetical direct synthesis could involve the following steps:

Protection of the carboxylic acid: The carboxylic acid group of syringic acid would first be protected, for instance, as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent its interference in the subsequent alkylation step.

Alkylation of the hydroxyl group: The protected syringic acid would then be treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate) to introduce the ethoxy group at the 4-position.

Deprotection of the carboxylic acid: Finally, the protecting group on the carboxylic acid would be removed through hydrolysis to yield this compound.

While this outlines a logical synthetic pathway, the specific reaction conditions, such as solvent, temperature, and reaction time, would require empirical optimization to achieve a high yield and purity of the final product.

Esterification and Amide Coupling Reactions Utilizing this compound as a Reagent

Once synthesized, this compound can serve as a valuable building block in organic synthesis, particularly in esterification and amide coupling reactions. These reactions leverage the carboxylic acid functionality to introduce the 3,5-dimethoxy-4-ethoxyphenyl moiety into a variety of molecules.

Esterification: The formation of esters from this compound can be achieved through several methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid youtube.comnih.gov. This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can shift the equilibrium towards the ester product.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the formation of an ester bond between this compound and an alcohol nih.gov.

Amide Coupling: The synthesis of amides from this compound and an amine is a fundamental transformation in medicinal chemistry and materials science. This reaction typically requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and reduce racemization orgsyn.orgumb.edu. Other effective coupling agents include phosphonium salts like PyBOP and triazine-based reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) nih.govbachem.com. The choice of coupling reagent and reaction conditions depends on the specific substrates and desired product characteristics. For instance, a study on the synthesis of novel naphthoquinone aliphatic amides utilized DMTMM as a coupling agent for the reaction between an amine and various aliphatic acids nih.gov.

Reaction TypeReagents and ConditionsProduct
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat3,5-Dimethoxy-4-ethoxybenzoate Ester
EsterificationAlcohol, DCC, DMAP3,5-Dimethoxy-4-ethoxybenzoate Ester
Amide CouplingAmine, EDC, HOBt or OxymaPureN-substituted-3,5-dimethoxy-4-ethoxybenzamide
Amide CouplingAmine, DMTMMN-substituted-3,5-dimethoxy-4-ethoxybenzamide

Approaches via Functionalization of Related Benzoic Acid Scaffolds

An alternative and often more practical approach to synthesizing this compound involves the modification of readily available, structurally related benzoic acid derivatives.

Alkylation and Etherification of Syringic Acid (3,5-Dimethoxy-4-hydroxybenzoic Acid) and Related Phenolic Benzoic Acids

Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) is a naturally occurring phenolic compound and serves as an excellent precursor for the synthesis of this compound. The key transformation is the selective etherification of the phenolic hydroxyl group.

A study on the synthesis of 2,5-dimethoxy-4-ethoxy benzoic acid involved the partial ethylation of 2,5-dihydroxy-4-methoxy benzoic acid followed by methylation ias.ac.in. A similar strategy can be applied to syringic acid. The reaction typically involves treating syringic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF. To avoid esterification of the carboxylic acid, it may be necessary to first protect this group, as described in section 2.1.

The synthesis of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate has been reported, which involves the reaction of methyl syringate with an ethylating agent researchgate.net. Subsequent hydrolysis of the methyl ester would yield the desired this compound.

Demethylation and Alkylation Strategies from Poly-methoxybenzoic Acids

Another synthetic route starts from more heavily methoxylated benzoic acids, such as 3,4,5-trimethoxybenzoic acid. This approach requires a regioselective demethylation at the 4-position, followed by ethylation.

A patented process describes the regioselective demethylation of the p-methoxy group in 3',4',5'-trimethoxy benzoic acid esters using a Lewis acid in an organic solvent google.com. This method could potentially be adapted to 3,4,5-trimethoxybenzoic acid itself, followed by ethylation of the resulting hydroxyl group. The choice of demethylating agent and reaction conditions is crucial to achieve selectivity for the 4-position over the 3- and 5-positions.

Advanced Organic Synthetic Transformations Relevant to this compound

Anhydride Formation from Carboxylic Acids

Carboxylic acid anhydrides are versatile reagents in organic synthesis, often used as acylating agents. 3,5-Dimethoxy-4-ethoxybenzoic anhydride can be prepared from the corresponding carboxylic acid through dehydration.

A common laboratory method for the preparation of benzoic anhydride involves the reaction of benzoic acid with acetic anhydride, often with a catalytic amount of an acid like phosphoric acid orgsyn.orggoogle.comscispace.com. This method is broadly applicable to many benzoic acid derivatives. The reaction proceeds by heating the mixture and distilling off the acetic acid formed. The resulting benzoic anhydride can then be purified by distillation under reduced pressure or recrystallization.

Alternatively, anhydrides of aromatic carboxylic acids can be prepared by reacting a powerful acylating agent, such as an acyl chloride, with the sodium salt of the carboxylic acid researchgate.net. Another approach involves the use of dehydrating coupling reagents like dicyclohexylcarbodiimide (DCC) or other reagents such as oxalyl chloride or thionyl chloride researchgate.net.

Starting MaterialReagent(s)Product
Benzoic AcidAcetic Anhydride, Phosphoric Acid (cat.)Benzoic Anhydride
Benzoic AcidThionyl Chloride then Sodium Benzoate (B1203000)Benzoic Anhydride
Benzoic AcidDicyclohexylcarbodiimide (DCC)Benzoic Anhydride

Synthesis of Acyl Halides (e.g., 3,5-Dimethoxy-4-ethoxybenzoyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, rendering the carboxyl group more reactive towards nucleophilic attack. The synthesis of 3,5-dimethoxy-4-ethoxybenzoyl chloride from its corresponding carboxylic acid can be achieved through various standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most commonly employed reagents for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

The reaction with thionyl chloride proceeds by the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. A general procedure involves stirring the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent such as toluene or dichloromethane, until the reaction is complete. orgsyn.org The excess thionyl chloride and solvent can then be removed under reduced pressure to afford the crude acyl chloride, which can be purified by distillation or crystallization. orgsyn.org

Alternatively, oxalyl chloride offers a milder method for the preparation of acyl chlorides. chemicalbook.com The reaction is typically carried out in an inert solvent like dichloromethane at room temperature and is catalyzed by DMF. chemicalbook.com The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophile. This reagent then reacts with the carboxylic acid to generate the acyl chloride, along with carbon dioxide and carbon monoxide as gaseous byproducts, which are easily removed from the reaction mixture.

A patent describing the synthesis of the closely related 3,4-dimethoxybenzoyl chloride provides a practical example of this transformation. google.com In this procedure, 3,4-dimethoxybenzoic acid is treated with thionyl chloride in tetrahydrofuran with a catalytic amount of N,N-dimethylformamide at room temperature for 8 hours, resulting in a high yield of the corresponding acyl chloride. google.com This method can be readily adapted for the synthesis of 3,5-dimethoxy-4-ethoxybenzoyl chloride.

Table 1: Common Reagents for the Synthesis of Acyl Chlorides
ReagentTypical ConditionsByproductsNotes
Thionyl chloride (SOCl₂)Neat or in an inert solvent (e.g., toluene, CH₂Cl₂), often with heatingSO₂, HClExcess reagent can be removed by distillation. orgsyn.org
Oxalyl chloride ((COCl)₂)Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperatureCO, CO₂, HClMilder conditions compared to thionyl chloride. chemicalbook.com

Electrophilic Cycloacylation and Ullmann Coupling for Related Scaffolds

Electrophilic Cycloacylation

Intramolecular Friedel-Crafts acylation, a form of electrophilic cycloacylation, is a powerful tool for the construction of cyclic ketones, including polycyclic aromatic systems. masterorganicchemistry.com This reaction involves the cyclization of a molecule containing both an aromatic ring and an acyl halide or carboxylic acid functionality. masterorganicchemistry.com The presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), is typically required to generate the acylium ion electrophile. masterorganicchemistry.com

For scaffolds related to this compound, this methodology can be envisioned for the synthesis of fused ring systems. For instance, a derivative of this compound bearing a tethered aromatic ring could undergo intramolecular cyclization to form a tricyclic ketone. The electron-donating methoxy and ethoxy groups on the phenyl ring would activate it towards electrophilic attack, potentially influencing the regioselectivity of the cyclization. The choice of catalyst and reaction conditions is crucial to control the outcome and prevent unwanted side reactions. nih.gov While direct examples involving 3,5-dimethoxy-4-ethoxybenzoyl chloride are not prevalent in the literature, the principles of Friedel-Crafts acylation are well-established and applicable to such systems. nih.govchemguide.co.uk

Ullmann Coupling

The Ullmann condensation or coupling reaction is a classic method for the formation of carbon-carbon or carbon-heteroatom bonds, most notably for the synthesis of biaryl compounds and diaryl ethers. scielo.org.mx The traditional Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. scielo.org.mx A variation, often referred to as the Ullmann condensation, is the synthesis of diaryl ethers from an aryl halide and a phenol in the presence of a copper catalyst and a base. scielo.org.mxarkat-usa.org

In the context of scaffolds related to this compound, the Ullmann coupling can be employed to synthesize diaryl ethers. For example, a halogenated derivative of this compound could be coupled with a phenol to introduce a new aryloxy substituent. Modern advancements in the Ullmann reaction have introduced various ligands that can accelerate the reaction and allow for milder reaction conditions. nih.govbeilstein-journals.org These improved protocols often utilize catalytic amounts of a copper salt in the presence of a ligand and a base, such as cesium carbonate or potassium phosphate, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). arkat-usa.orgbeilstein-journals.org The electronic nature of the substituents on both the aryl halide and the phenol can significantly impact the reaction's efficiency. arkat-usa.org

Table 2: Key Features of Electrophilic Cycloacylation and Ullmann Coupling
ReactionKey TransformationTypical Catalysts/ReagentsApplication for Related Scaffolds
Electrophilic Cycloacylation (Intramolecular Friedel-Crafts)Formation of cyclic ketonesLewis acids (e.g., AlCl₃), Brønsted acids (e.g., PPA)Synthesis of fused polycyclic aromatic systems. masterorganicchemistry.com
Ullmann Coupling/CondensationFormation of biaryls or diaryl ethersCopper salts, base (e.g., K₂CO₃, Cs₂CO₃), often with a ligandSynthesis of diaryl ether derivatives. scielo.org.mxarkat-usa.org

Mechanistic Investigations of Reactions Involving 3,5 Dimethoxy 4 Ethoxybenzoic Acid and Its Structural Analogues

Oxidative and Demethylation Mechanisms in Biological Systems

The metabolic fate of methoxy-substituted benzoic acids in biological systems is of significant interest, primarily involving oxidative and demethylation reactions catalyzed by specific enzyme systems.

Cytochrome P450-Mediated Transformations of Methoxybenzoic Acids

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of foreign compounds and endogenous molecules. youtube.comnih.govdiva-portal.org A key reaction catalyzed by these enzymes is O-demethylation, an essential step in the breakdown of many natural and synthetic compounds containing methoxy (B1213986) groups. nih.gov

The CYP system, particularly isoforms like CYP1A1 and CYP1A2, is heavily involved in the oxidative metabolism of methoxylated aromatic compounds. nih.gov The process of aryl-O-demethylation is a critical biochemical reaction for the catabolism of lignin-derived aromatic compounds, which share structural similarities with 3,5-dimethoxy-4-ethoxybenzoic acid. nih.gov The GcoAB cytochrome P450 system, for instance, is a two-component enzyme that efficiently demethylates a variety of lignin-relevant monomers. nih.govacs.orgwikipedia.org This system consists of a cytochrome P450 protein (GcoA) and a reductase (GcoB). nih.gov

The general mechanism involves the monooxygenation of the substrate, where an oxygen atom is added to the substrate, leading to the cleavage of the O-methyl bond and the formation of a hydroxyl group and formaldehyde. wikipedia.org The rate and susceptibility to this metabolic transformation are highly dependent on the position of the methoxy substituents on the aromatic ring. nih.gov For example, studies on methoxyflavones have shown that the position of the methoxy group significantly influences the rate of oxidative metabolism. nih.gov

The catalytic cycle of CYP enzymes involves the binding of the substrate to the active site, followed by a series of electron transfer steps, ultimately leading to the activation of molecular oxygen and its insertion into the substrate. nih.gov The promiscuity of certain CYP enzymes allows them to act on a broad range of substrates, highlighting their importance in detoxification and metabolic pathways. nih.gov

Peroxidase-Catalyzed Hydroxyl Radical Generation from Benzoic Acid Derivatives

Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide. nih.gov In addition to their classical peroxidatic cycle, some peroxidases, like horseradish peroxidase, can generate highly reactive hydroxyl radicals (•OH). nih.govh-its.org This occurs through a reaction involving hydrogen peroxide and the superoxide (B77818) radical (O2•−). nih.gov

The process can be initiated by the oxidase activity of peroxidase, which, in the presence of substrates like NADH, reduces oxygen to O2•− and H2O2. nih.gov The ferric form of the peroxidase is then converted by O2•− to the perferryl form, which can react with H2O2 to produce hydroxyl radicals. nih.gov This reaction is essentially an iron-catalyzed Haber-Weiss reaction. nih.gov

The generation of hydroxyl radicals can be detected and quantified by their reaction with benzoate (B1203000) to form hydroxylated products, such as 3-hydroxybenzoate, which can be measured fluorimetrically. h-its.org The rate of hydroxyl radical production is influenced by the specific peroxidase isoform and the presence of inhibitors or scavengers. nih.gov For instance, alkaline horseradish peroxidase isoforms and fungal ligninase-type peroxidases exhibit high •OH-producing activity. nih.gov

Photochemical Deprotection Mechanisms of Related Dimethoxybenzoin Esters

Dimethoxybenzoin esters are utilized as photolabile protecting groups, and understanding their deprotection mechanism is crucial for their application in synthesis and biology. nih.gov The photochemical deprotection of 3',5'-dimethoxybenzoin esters is initiated by the absorption of light, leading to an excited singlet state. nih.gov

Experimental and theoretical evidence suggests that the primary photochemical event is the heterolysis of the excited singlet state. nih.gov This cleavage results in the formation of a carboxylate anion and an α-ketocation. nih.gov The α-ketocation is a key intermediate that has been observed using transient spectroscopy. nih.gov

Following its formation, the α-ketocation can undergo further reactions. One proposed pathway involves an electrocyclization to form an intermediate with an extended conjugated system. nih.gov Subsequent deprotonation of this intermediate leads to the formation of a benzofuran (B130515) product, which is often observed as a final product. nih.gov Interestingly, the rate of benzofuran formation has been found to be independent of the basicity of the leaving carboxylate group, suggesting that the deprotonation step is slower than the initial formation of the α-ketocation. nih.gov

Kinetics and Hammett Reaction Constant Analysis in Alkylation Reactions

The Hammett equation is a valuable tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. chemeurope.comlibretexts.orgviu.ca It provides a quantitative measure of the electronic effects of substituents on a reaction center. viu.cawalisongo.ac.id The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ is the reaction constant that depends on the type of reaction. chemeurope.com

The reaction constant, ρ, is the slope of a plot of log(k/k₀) versus σ and indicates the sensitivity of a reaction to substituent effects. chemeurope.comviu.ca

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. chemeurope.comviu.ca

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of a positive charge in the transition state. chemeurope.comviu.ca

The magnitude of ρ reflects the extent of charge development in the transition state. viu.caviu.ca

For alkylation reactions involving benzoic acid derivatives, the Hammett analysis can provide insights into the reaction mechanism. For example, in the alkaline hydrolysis of ethyl benzoates, a reaction that proceeds through a tetrahedral intermediate with a developing negative charge on the carbonyl oxygen, the reaction constant (ρ) is positive. chemeurope.comlibretexts.org

Interpretation of Hammett Reaction Constant (ρ)
Value of ρInterpretation
ρ > 1Reaction is more sensitive to substituents than the ionization of benzoic acid; significant negative charge is built up during the reaction. chemeurope.com
0 < ρ < 1Reaction is less sensitive to substituents than the ionization of benzoic acid; negative charge is built up. chemeurope.com
ρ = 0No sensitivity to substituents; no charge is built up. chemeurope.com
ρ < 0Reaction builds up positive charge and is favored by electron-donating groups. chemeurope.com

Radical Scavenging Mechanisms of Alkoxy-Substituted Phenolic Acids (e.g., Hydrogen Atom Transfer, Radical Adduct Formation)

Phenolic acids, including alkoxy-substituted derivatives, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. frontiersin.orgrsc.orgnih.gov The primary mechanisms by which they achieve this are hydrogen atom transfer (HAT) and radical adduct formation (RAF).

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. acs.orgrsc.orgacs.org This process generates a relatively stable phenoxyl radical, which is less reactive and can be stabilized by resonance. mdpi.com The efficiency of HAT is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. acs.org The presence of electron-donating groups, such as alkoxy groups, on the aromatic ring can lower the BDE and enhance the radical scavenging activity. researchgate.net

Radical Adduct Formation (RAF): In addition to HAT, phenolic compounds can react with free radicals to form stable adducts. nih.govnih.gov This mechanism is particularly relevant for less reactive radicals. The process involves the addition of the radical to the aromatic ring of the phenolic compound, forming a new covalent bond. rsc.org The resulting adduct can be further stabilized through various pathways. For instance, studies on the reaction of myricetin-3-O-galactoside with the DPPH radical have shown the formation of both an adduct and a dimer of the phenolic compound. nih.gov The formation of adducts represents a termination step in radical chain reactions. nih.gov

The specific mechanism that predominates depends on the nature of the phenolic compound, the type of free radical, and the reaction conditions. acs.orgnih.gov

Radical Scavenging Mechanisms of Phenolic Acids
MechanismDescription
Hydrogen Atom Transfer (HAT)The phenolic antioxidant donates a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical. acs.orgrsc.orgacs.org
Radical Adduct Formation (RAF)The phenolic compound reacts with a free radical to form a stable covalent adduct. nih.govnih.gov

Advanced Computational and Theoretical Chemistry Studies of 3,5 Dimethoxy 4 Ethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular systems, providing accurate descriptions of their electronic and structural properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. nih.gov Calculations, often employing functionals like B3LYP with a basis set such as 6-311++G**, are used to optimize the molecular geometry and determine various electronic properties. nih.gov The electronic structure of 3,5-Dimethoxy-4-ethoxybenzoic acid is characterized by the distribution of electrons within its aromatic ring, carboxylic acid group, and methoxy (B1213986) and ethoxy substituents. DFT calculations can reveal the electron density distribution, atomic charges, and bond orders, providing a detailed picture of the molecule's electronic landscape.

Theoretical methods can predict spectroscopic parameters, which is valuable for interpreting experimental data and identifying compounds. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the benzene (B151609) ring. The positions of the methoxy and ethoxy groups, as well as the carboxylic acid group, would influence the energies of these transitions. While TD-DFT is a widely used method, other machine learning approaches are also being developed to predict UV-Vis spectra from molecular structures alone. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and ethoxy groups. The LUMO is likely to be centered on the carboxylic acid group and the aromatic ring. The HOMO-LUMO gap can be calculated using DFT, and this value provides insight into the molecule's reactivity towards electrophiles and nucleophiles.

Below is a table summarizing key quantum chemical descriptors that can be derived from FMO analysis:

Parameter Description Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a greater tendency to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a greater tendency to accept electrons (electrophilicity).
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule. actascientific.com
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule. actascientific.com
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ² / (2η)A global index that quantifies the electrophilic nature of a molecule. actascientific.com

This table provides a general overview of the parameters. The actual values would be obtained from specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. actascientific.comlibretexts.org It is a three-dimensional map that shows the electrostatic potential at different points on the electron density surface of a molecule. libretexts.org The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). actascientific.com

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and ether groups, as these are the most electronegative atoms with lone pairs of electrons. The area around the acidic proton of the carboxylic acid group would exhibit a positive potential (blue), indicating its susceptibility to deprotonation. The aromatic ring itself would display a nuanced potential distribution influenced by the electron-donating methoxy and ethoxy groups and the electron-withdrawing carboxylic acid group.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and flexibility.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O bonds of the ether groups, C-C bond of the carboxylic acid), numerous conformers are possible.

Computational methods are used to perform a systematic search of the conformational space to identify the most stable conformers. This process involves rotating the flexible bonds and calculating the energy of each resulting conformation. The identified low-energy conformers are then subjected to geometry optimization, a process known as energy minimization, to find the most stable, lowest-energy structure. These calculations can be performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT. The relative energies of the different stable conformers determine their population at a given temperature. Identifying the global minimum energy conformation is crucial as it often represents the most populated and experimentally relevant structure of the molecule.

Ligand-Protein Interaction Docking Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and its potential protein targets.

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. A variety of computational and experimental methods are employed for this purpose.

Computationally, the process often begins with reverse docking , where a compound of interest is docked against a large library of known protein structures to identify potential binding partners. Machine learning algorithms, such as Support Vector Machines (SVM), can also be trained on datasets of known drug-target interactions (DTIs) to predict novel targets for new molecules. nih.gov These in silico approaches help narrow down the list of potential targets for experimental validation. nih.gov

Experimental validation methods are diverse and can be broadly categorized as probe-based or label-free. archive.org

Affinity-Based Methods : These techniques, like affinity-based chemoproteomics, involve immobilizing the compound on a solid support (e.g., beads) to "pull down" binding proteins from a cell lysate. archive.org The captured proteins are then identified using mass spectrometry. ucl.ac.uk

Activity-Based Protein Profiling (ABPP) : This approach uses small-molecule probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, a drug can reveal its targets within that enzyme class. ucl.ac.uk

Label-Free Methods : Techniques such as the Cellular Thermal Shift Assay (CETSA) are based on the principle that a ligand binding to a protein increases its thermal stability. mdpi.com By heating cell lysates in the presence and absence of the compound, stabilized proteins can be identified as potential targets. ucl.ac.uk Other methods, like the Drug Affinity Responsive Target Stability (DARTS), assess a protein's stability against protease degradation when bound to a ligand. archive.org

While these are standard methodologies, specific protein target identification and validation studies for this compound are not extensively detailed in the reviewed literature. However, research on structurally similar compounds provides a framework for how such investigations would proceed.

Due to a lack of specific docking studies for this compound, research on the closely related compound Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) is presented here as an illustrative example. Syringic acid shares the core 3,5-dimethoxybenzoic acid structure, differing only at the 4-position (hydroxy vs. ethoxy group). Molecular docking simulations of syringic acid have been performed against key proteins in the inflammatory cascade to predict its binding affinity and interaction patterns. nih.govresearchgate.net

The simulations were conducted using tools like Argus Lab, employing a Lamarckian Genetic Algorithm to explore possible binding poses. nih.gov The binding energy, measured in kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger interactions. nih.gov

The analysis revealed that syringic acid forms multiple hydrogen bonds with the amino acid residues in the binding pockets of inflammatory proteins. For example, its strongest interaction was observed with Tumor Necrosis Factor-α (TNF-α), forming six hydrogen bonds and achieving a binding energy of -7.132 kcal/mol. nih.gov Hydrogen bonds are crucial for the specificity and stability of ligand-receptor binding. nih.gov

Table 1: Molecular Docking Results of Syringic Acid with Inflammatory Proteins
Target ProteinBinding Energy (kcal/mol)Number of Hydrogen BondsInteracting Chains/ResiduesH-bond Distances (Å)
Tumor Necrosis Factor-α (TNF-α)-7.1326Chain A2.64, 2.86, 3.35, 2.83, 2.78, 2.72
Inhibitor kappa B (IκB)-6.5082Chain D3.99, 3.04

Data sourced from molecular docking analysis of Syringic Acid. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Mobility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by docking studies. These simulations provide insights into the dynamic behavior of the complex, its flexibility, and the persistence of key interactions. researchgate.net

The simulation process involves placing the docked complex in a simulated physiological environment (e.g., a box of water molecules) and applying a force field (like CHARMM or GAFF) that defines the physics governing the interactions between atoms. ucl.ac.uknih.gov The system's trajectory is then calculated by solving Newton's equations of motion, providing a detailed view of how the complex behaves over a set period, typically nanoseconds. nih.gov

Key parameters analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD) : Measures the average deviation of the protein's backbone or the ligand's atoms from their initial docked position. A stable RMSD value over time suggests the complex has reached equilibrium and is not undergoing major conformational changes. researchgate.net

Root-Mean-Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues around their average positions. High RMSF values highlight flexible regions of the protein, while low values indicate more stable areas, often including the binding site. researchgate.net

Hydrogen Bond Analysis : Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of these critical interactions. researchgate.net

Table 2: Typical Parameters Analyzed in MD Simulations
ParameterDescriptionIndication of Stability
RMSDMeasures the average change in atomic coordinates from a reference structure.Low, stable plateauing value over time.
RMSFMeasures the flexibility of individual residues.Low fluctuation values in the binding site residues.
Hydrogen BondsCounts the number of hydrogen bonds present over time.Consistent presence of key hydrogen bonds throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein is not unfolding.

Atoms in Molecules (AIM) Studies for Intermolecular Interactions

The theory of Atoms in Molecules (AIM), developed by Richard Bader, is a quantum mechanical model that analyzes the electron density of a molecular system to partition it into atomic basins. This approach allows for a rigorous and quantitative description of chemical bonding and intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

AIM analysis can identify and characterize the nature of non-covalent interactions that stabilize a ligand-protein complex. Key features derived from AIM studies include:

Bond Critical Points (BCPs) : A BCP is a point in the electron density distribution between two interacting atoms where the density is a minimum along the path connecting them but a maximum in the perpendicular directions. The presence of a BCP is a necessary condition for a chemical bond or interaction.

Electron Density (ρ) at the BCP : The magnitude of the electron density at the BCP correlates with the strength of the interaction. Higher values typically indicate stronger bonds.

Laplacian of Electron Density (∇²ρ) at the BCP : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, the Laplacian is positive, signifying a depletion of electron density at the BCP. For shared-shell covalent interactions, it is negative.

While specific AIM studies on this compound are not available in the surveyed literature, this theoretical framework is widely applied to substituted benzoic acids and other small molecules to understand their interaction patterns in different chemical environments. ucl.ac.uk

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies aim to identify how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying parts of a molecule and predicting the effect on its activity, SAR provides a rational basis for designing more potent and selective compounds. researchgate.net

For benzoic acid derivatives, SAR investigations often focus on the nature and position of substituents on the aromatic ring. mdpi.com The electronic and steric properties of these substituents can profoundly impact how the molecule interacts with its biological target. For this compound, the key structural features for SAR analysis would include:

The Carboxylic Acid Group : This group is often crucial for binding, typically acting as a hydrogen bond donor and acceptor.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico SAR. These are mathematical models that relate the chemical structures of a series of compounds to their biological activities. researchgate.net Descriptors such as electronic properties (e.g., partial charges), hydrophobicity (logP), and steric parameters are calculated for each molecule and used to build a predictive model. archive.org Such models can then be used to virtually screen new, un-synthesized derivatives to prioritize candidates with potentially improved activity. researchgate.netarchive.org

Table 3: Conceptual SAR for a Benzoic Acid Scaffold
Structural ModificationPotential Effect on ActivityRationale
Varying alkoxy chain length (e.g., methoxy to butoxy)May increase or decrease binding affinityAlters steric bulk and hydrophobicity, affecting fit in the binding pocket.
Changing substituent position (ortho, meta, para)Can significantly alter binding mode and affinityChanges the geometry of interaction with key residues in the target protein. mdpi.com
Replacing alkoxy with other electron-donating groupsModulates electronic properties of the ringAffects the strength of π-stacking or cation-π interactions.
Introducing electron-withdrawing groups (e.g., -NO₂, -Cl)Alters the acidity of the carboxylic group and ring electronicsCan change hydrogen bonding strength and overall reactivity. mdpi.com

Biochemical and Biological Research on 3,5 Dimethoxy 4 Ethoxybenzoic Acid and Its Analogues Excluding Clinical Human Data

Microbial Transformation and Biodegradation

The microbial metabolism of aromatic compounds is a key process in the global carbon cycle and has significant potential for bioremediation and biotechnology. The transformation of 3,5-Dimethoxy-4-ethoxybenzoic acid and its analogues is an area of specialized research.

While direct studies on the microbial catabolism of this compound are limited, extensive research on its close analogue, syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid), provides significant insights. The metabolically versatile bacterium Rhodopseudomonas palustris is a key organism in this context.

Normally, R. palustris strain CGA009 degrades many aromatic compounds anaerobically via the benzoyl coenzyme A (CoA) degradation (BAD) pathway. However, this strain is unable to metabolize meta-methoxylated phenolics such as syringic acid. nih.govnih.gov Through laboratory adaptation, a strain named SA008.1.07 was developed that can utilize syringic acid as its sole source of carbon under photoheterotrophic conditions. nih.govnih.gov

Crucially, the breakdown of syringic acid in this adapted strain does not proceed through the canonical BAD pathway. This was demonstrated by the fact that a mutant of strain SA008.1.07, with a key gene for the BAD pathway (benzoyl-CoA reductase) knocked out, could still grow on syringic acid. nih.govnih.gov Instead, comparative gene expression studies implicated the involvement of the vanARB operon. nih.govosti.gov This operon has been previously associated with aerobic demethylation of aromatic rings in other bacteria, suggesting a novel anaerobic function in R. palustris for degrading syringic acid. nih.gov The proposed initial step would be demethylation, a common strategy for microorganisms to process methoxylated aromatic compounds before ring cleavage. mdpi.com

Table 1: Microbial Catabolism of Syringic Acid in Rhodopseudomonas palustris

Strain Growth on Syringic Acid Catabolic Pathway Key Genes Implicated
CGA009 (Wild Type) No Not metabolized -

| SA008.1.07 (Adapted) | Yes | Does not use Benzoyl-CoA (BAD) pathway | vanARB operon |

Lignin (B12514952), a complex and abundant aromatic polymer in plant biomass, is a major source of aromatic compounds. nih.gov During the chemical or biological degradation of lignin, a variety of monomeric and oligomeric phenolic compounds are released. Syringic acid is a well-known by-product derived from the syringyl (S) units of lignin. nih.govosti.gov

The presence of an ethoxy group in this compound suggests it could arise from lignin that has been naturally or artificially ethylated. While less common than its hydroxyl counterpart, ethylated lignin structures can be present and their degradation would be expected to release corresponding ethylated aromatic acids. Therefore, this compound is considered a potential, though likely minor, by-product of the degradation of specific types of lignin. nih.gov

Laccases are multi-copper oxidoreductase enzymes that are of significant interest for their ability to catalyze the polymerization of phenolic compounds, using only molecular oxygen and producing water as a by-product. rsc.orgnih.gov These enzymes exhibit broad substrate specificity, acting on various phenolic compounds, including those structurally similar to this compound. nih.gov

Research has demonstrated that laccases can effectively polymerize syringic acid. researchgate.net The process involves the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. These radicals can then couple to form dimers and subsequently larger polymers. rsc.org The polymerization of related phenolic acids, such as sinapic acid and ferulic acid, has also been successfully achieved using laccases, resulting in the formation of oligomers and insoluble polymers. nih.gov Given the structural similarity and the known broad substrate range of laccases, it is highly probable that this compound can also serve as a substrate for laccase-mediated polymerization, leading to the formation of novel polymers. rsc.orgnih.gov

Interaction with Cellular and Subcellular Components

The biological activities of this compound and its analogues have been explored in various non-human, preclinical contexts, revealing interactions with critical cellular proteins and pathways.

The primary molecular event in sickle cell disease is the polymerization of deoxygenated Hemoglobin S (HbS), which leads to red blood cell sickling and subsequent pathologies. nih.gov A promising therapeutic strategy is the development of agents that inhibit this polymerization. jadpro.comdrugbank.com

While there is no specific research on this compound as an antisickling agent, studies on related aromatic compounds, particularly aromatic aldehydes and ethers, have shown significant promise. nih.govnih.govresearchgate.net These molecules can act as allosteric modifiers of hemoglobin. researchgate.net For example, derivatives of 5-hydroxymethyl-2-furfural (5-HMF), including ether derivatives, have been shown to bind to hemoglobin, increase its affinity for oxygen, and thereby inhibit red blood cell sickling. nih.govnih.govresearchgate.net The mechanism often involves stabilizing the high-oxygen-affinity (R-state) of hemoglobin, which does not participate in polymerization. nih.gov Given that aromatic ethers have been successfully developed as antisickling agents, it is plausible that compounds like this compound could be investigated for similar activity. nih.govnih.govnumberanalytics.com

The biological activity of this compound and its analogues extends to interactions with various enzymes and cellular receptors. Although direct studies on the title compound are scarce, research on structurally similar molecules provides valuable insights into its potential activities.

Receptor Interaction: Analogues such as 2,5-dimethoxy-4-alkoxyphenethylamines are known to interact with serotonin (B10506) receptors, specifically showing a binding preference for the 5-HT₂A receptor over the 5-HT₂C receptor. frontiersin.org These interactions are central to the psychoactive effects of this class of compounds and highlight the ability of the dimethoxy-alkoxy-phenyl scaffold to bind to specific G-protein coupled receptors. frontiersin.orgfrontiersin.org

Enzyme Inhibition & Antimicrobial Activity: The ethyl ester of 4-ethoxybenzoic acid has been reported to possess both antifungal and antibacterial properties. researchgate.net Furthermore, a study on the leaf extract of Marsilea minuta identified benzoic acid-4-ethoxyethyl ester as a major component and demonstrated its antibacterial activity against foodborne pathogens, suggesting a mechanism involving increased oxidative stress in the bacterial cells. nih.gov

Antioxidant Activity: A study on hydroxyphenylacetic acids, which share the core phenolic ring structure, evaluated their antioxidant potential. 3,5-dimethoxy-4-hydroxyphenylacetic acid, an analogue of the title compound, was shown to have significant antioxidant activity. mdpi.com

These findings suggest that the this compound scaffold has the potential to modulate the activity of various biological targets.

Table 2: Biological Activities of Analogues of this compound

Analogue/Related Compound Biological System Observed Effect Reference
2,5-Dimethoxy-4-alkoxyphenethylamines Serotonin Receptors Preferential binding to 5-HT₂A over 5-HT₂C frontiersin.org
Benzoic acid, 4-ethoxy, ethyl ester Fungi and Bacteria Antifungal and antibacterial activity researchgate.net
Benzoic acid-4-ethoxyethyl ester Bacteria (P. aeruginosa) Antibacterial activity, induction of oxidative stress nih.gov
3,5-Dimethoxy-4-hydroxyphenylacetic acid Chemical Assays (DPPH, ABTS) Antioxidant activity mdpi.com

Enzyme and Receptor Modulation Studies

Effects on Cholinesterase Activity

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease. acs.org These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition increases its availability in the synaptic cleft. acs.org Research into synthetic and natural compounds has identified several analogues of this compound with significant cholinesterase-inhibiting properties.

Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), which shares a core trimethoxy-substituted phenyl group, have been synthesized and evaluated for their ability to inhibit both AChE and BChE. frontiersin.org A study on a series of twelve 3,4,5-trimethoxycinnamate (B1233958) esters revealed varying degrees of inhibition. Notably, the 2-chlorophenyl ester of TMCA demonstrated the most potent activity against both enzymes, with IC50 values of 46.18 µM for AChE and 32.46 µM for BChE. frontiersin.org Another compound in the series, the 2-fluorophenyl ester, showed the highest selectivity for BChE over AChE. frontiersin.org

In a different structural class, indanone derivatives have also shown potent and selective anti-AChE activity. mdpi.com The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a powerful AChE inhibitor with an IC50 value of 5.7 nM. mdpi.com This compound exhibited a remarkable 1250-fold greater selectivity for AChE compared to BChE, highlighting how specific structural modifications can fine-tune inhibitory activity and selectivity. mdpi.com Furthermore, heteroaromatic analogues of resveratrol, which often feature methoxy (B1213986) substitutions on a phenyl ring, have been found to be more effective against BChE than AChE. nih.gov

Inhibitory Activity of Analogues on Cholinesterases
CompoundTarget EnzymeInhibitory Concentration (IC50)Source
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18 µM frontiersin.org
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE32.46 µM frontiersin.org
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7 nM mdpi.com
Modulation of Tyrosine Kinases (e.g., EGFR, HER2, DHFR)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival. nih.govresearchgate.net Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Dihydrofolate reductase (DHFR), while not a kinase, is another critical enzyme in cancer therapy, essential for the synthesis of nucleotides and amino acids. nih.gov Research has led to the development of multi-target inhibitors that act on these pathways simultaneously.

Several compounds have been designed as dual or triple inhibitors of EGFR, HER2, and DHFR. For instance, EGFR/HER2/DHFR-IN-1 has been identified as a potent multi-target inhibitor with IC50 values of 0.153 µM against EGFR, 0.108 µM against HER2, and 0.291 µM against DHFR. genome.jp Similarly, the compound designated EGFR/HER2/DHFR-IN-3 acts as a dual inhibitor of EGFR/HER2 with IC50 values of 0.138 µM and 0.092 µM, respectively, while also inhibiting DHFR with an IC50 of 0.193 µM. ebi.ac.uk Another inhibitor, DHFR-IN-4, showed IC50 values of 246 nM for EGFR, 357 nM for HER2, and 123 nM for DHFR. nih.gov These molecules often work by inducing cell cycle arrest and apoptosis in cancer cells. genome.jpebi.ac.uk

Analogues with a cinnamamide (B152044) structure have also been investigated as specific tyrosine kinase inhibitors. One study found that α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638) strongly inhibited several tyrosine kinases. qub.ac.uk It was most potent against the EGF receptor kinase, with an IC50 of 1.1 µM, and kinetic analysis revealed it acts as a competitive inhibitor with respect to the protein substrate. qub.ac.uk

Inhibitory Activity of Analogues on EGFR, HER2, and DHFR
CompoundEGFR (IC50)HER2 (IC50)DHFR (IC50)Source
EGFR/HER2/DHFR-IN-10.153 µM0.108 µM0.291 µM genome.jp
EGFR/HER2/DHFR-IN-30.138 µM0.092 µM0.193 µM ebi.ac.uk
DHFR-IN-4246 nM357 nM123 nM nih.gov
α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide1.1 µMN/AN/A qub.ac.uk
Interactions with Carboxylic Acid Receptors

G-protein coupled receptors (GPCRs) that are activated by carboxylic acids represent an important class of drug targets involved in metabolic and inflammatory processes. nih.gov Key examples include GPR84, which is activated by medium-chain fatty acids and is implicated in inflammation, and HCA2 (GPR109A), the receptor for nicotinic acid (niacin). nih.govresearchgate.net While direct studies on this compound are limited, research on related benzoic and cinnamic acid derivatives provides insight into the structural requirements for interacting with these receptors.

For the nicotinic acid receptor HCA2 (GPR109A), structure-activity relationship studies on a series of substituted propenoic acids, including cinnamic acid derivatives, have been performed. nih.govqub.ac.uk These studies suggest a relatively constrained, planar binding pocket on the receptor. Trans-cinnamic acid was the largest planar ligand in the tested series that retained a notable affinity for the HCA2 receptor. nih.gov Molecular modeling indicates a pharmacophore model of a planar trans-propenoic acid structure with a maximum length of about 8 Å. nih.gov

Regarding GPR84, a pro-inflammatory receptor, extensive structure-activity relationship (SAR) studies have been conducted to develop antagonists. genome.jpresearchgate.net In one study, triazine-based compounds featuring a benzoic acid moiety were synthesized and evaluated. researchgate.net Molecular docking studies using a model of human GPR84 suggest that a key interaction involves an arginine residue (Arg172) in the extracellular loop 2, which points into the binding cavity to coordinate with the carboxylate group of ligands. researchgate.net This highlights the critical role of the carboxylic acid function for binding to this receptor, a feature central to the structure of this compound.

In Vitro Bioactivity Mechanisms

Anti-inflammatory Mechanisms in Cellular Models

Analogues of this compound have demonstrated significant anti-inflammatory effects in various cellular models, primarily through the modulation of key inflammatory pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory mediators.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which are a standard model for studying inflammation, several related compounds have shown efficacy. For example, 3,5,6,7,3′,4′-hexamethoxyflavone, a polymethoxyflavone, was found to suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. nih.gov The mechanism was linked to the repression of the NF-κB and MAPK signaling pathways. nih.gov Similarly, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), another structural analogue, was shown to repress the production of inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells. acs.org This effect was associated with the suppression of NF-κB signaling. acs.org

Further research on pterostilbene (B91288) derivatives, which contain a 3,5-dimethoxy-styryl group, identified them as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines IL-1β and IL-18. nih.gov The compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, also exhibited marked anti-inflammatory activity by inhibiting exudate formation, leukocyte accumulation, and prostaglandin biosynthesis in a rat pleurisy model.

Analgesic Mechanisms in Experimental Models

The analgesic properties of compounds related to this compound have been evaluated in established experimental models of pain. These studies suggest that the analgesic effects are likely mediated through the inhibition of inflammatory pathways that contribute to pain signaling.

For instance, 3,5-dimethoxy-4-hydroxy benzoic acid has been reported to possess analgesic properties. In a widely used model of visceral pain, the acetic acid-induced writhing test in mice, the compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol demonstrated significant analgesic activity. This test induces a pain response by triggering the release of endogenous mediators like prostaglandins (B1171923) and bradykinin, which stimulate nociceptive neurons. The ability of the compound to reduce the number of writhes indicates its capacity to interfere with this pain-sensitizing process.

Another analogue, 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed high analgesic activity in the "hot plate" test, a model of thermal pain. This test measures the response latency to a thermal stimulus, and an increase in latency suggests a central analgesic effect. The compound's activity was found to be significantly greater than that of reference drugs like metamizole (B1201355) sodium and acetylsalicylic acid. While these compounds are structurally diverse, they share dimethoxy-phenyl moieties, suggesting this feature may contribute to their observed bioactivity.

Antioxidant and Antimutagenic Mechanisms

Phenolic acids, including derivatives of benzoic acid, are recognized for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize free radicals. researchgate.net This radical-scavenging activity is a key mechanism for protecting cells from oxidative damage, which can lead to mutations and contribute to various diseases.

The antioxidant capacity of 4-hydroxy-3,5-dimethoxybenzoic acid, a close analogue of the title compound, has been quantified using the ferric reducing antioxidant power (FRAP) assay. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The presence of hydroxyl and methoxy groups on the benzene (B151609) ring is crucial for this activity. Studies on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) also confirm its ability to prevent oxidative stress by scavenging radicals and enhancing the production of antioxidant proteins. acs.org

The structural features of phenolic acids significantly influence their antioxidant potential. The number and position of hydroxyl groups, as well as the presence of electron-donating methoxy groups, contribute to their ability to delocalize the radical formed after hydrogen donation. Theoretical studies on other antioxidant molecules have shown that sites with a high capacity to donate electrons are effective at neutralizing reactive oxygen species, which is the fundamental mechanism of antioxidant action. This prevention of oxidative damage to cellular components, particularly DNA, is the basis for the antimutagenic potential attributed to many antioxidant compounds.

Growth Inhibition in Select Cell Lines (e.g., HCT116)

Extensive searches of scientific literature and databases did not yield specific data on the growth inhibitory effects of this compound on the HCT116 human colon cancer cell line or any other specified cell line.

While research has been conducted on various analogues of benzoic acid and their impact on cancer cell proliferation, direct studies on the ethoxy derivative at the 4-position of 3,5-dimethoxybenzoic acid are not publicly available. For instance, studies on other benzoic acid derivatives have shown varied effects. Notably, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been demonstrated to inhibit histone deacetylase (HDAC) activity in HCT-116 and HCT-15 colon cancer cells, leading to a reduction in cell growth by approximately 50% to 60%. nih.gov This inhibition of HDAC by 3,4-dihydroxybenzoic acid was associated with the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov

Furthermore, research into other structurally related compounds, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives, has shown significant suppression of cell viability in breast cancer cell lines like MCF-7 and MDA-MB-468. nih.gov These compounds were found to induce cell-cycle arrest at the G2/M phase and promote apoptosis. nih.gov However, this activity was not reported for colon cancer cell lines.

Occurrence as Natural Metabolites and Phytochemicals

There is no scientific literature available that reports the isolation or identification of this compound as a naturally occurring metabolite in any organism or as a phytochemical constituent of any plant species.

The metabolism of substituted benzoic acids has been a subject of study. In rats, for example, the metabolic fate of various substituted benzoic acids is influenced by their physicochemical properties, with major pathways being glucuronidation and glycine (B1666218) conjugation. nih.gov The metabolism of hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives, a broader class of related compounds, is known to involve processes such as oxidation, reduction, O-dealkylation, and subsequent conjugation for excretion. inchem.org

While related compounds such as 3,5-dihydroxy-4-methoxybenzoic acid have been isolated from the leaves of Schleichera oleosa, and 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been identified in Garcinia fruticosa, there are no such reports for this compound. jppres.comphcogj.com The natural occurrence of benzoic acid and its simpler derivatives is well-documented in various plants and microorganisms. dergipark.org.tr However, the specific combination of two methoxy groups and one ethoxy group on a benzoic acid core, as in this compound, has not been documented as a natural product.

Therefore, based on the current body of scientific evidence, this compound is considered a synthetic compound.

Advanced Analytical Techniques for Characterization and Quantification of 3,5 Dimethoxy 4 Ethoxybenzoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of 3,5-Dimethoxy-4-ethoxybenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide specific chemical shifts and coupling patterns that are characteristic of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the ethoxy protons. The aromatic protons would appear as a singlet due to their symmetrical environment. The methoxy groups would also present as a singlet, integrating to six protons. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the carboxylic acid carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methoxy carbons, and the ethoxy carbons.

Interactive Data Table: Predicted NMR Data for this compound

¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
Aromatic H ~7.3s2HAr-H
Methoxy H ~3.9s6H2 x -OCH₃
Ethoxy CH₂ ~4.1q2H-OCH₂CH₃
Ethoxy CH₃ ~1.4t3H-OCH₂CH₃
Carboxyl H >10s (broad)1H-COOH
¹³C NMR Chemical Shift (ppm, predicted)Assignment
C=O ~170Carboxylic Acid
Aromatic C-O ~153C3, C5
Aromatic C-O ~145C4
Aromatic C-H ~107C2, C6
Aromatic C-COOH ~125C1
Methoxy C ~56-OCH₃
Ethoxy CH₂ ~64-OCH₂CH₃
Ethoxy CH₃ ~15-OCH₂CH₃

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and various C-O and C-H stretching and bending vibrations corresponding to the aromatic ring, methoxy, and ethoxy groups. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically around 250-300 nm, corresponding to π-π* transitions of the benzene (B151609) ring.

Interactive Data Table: Expected IR and UV-Vis Data for this compound

Spectroscopic Technique Expected Absorption Functional Group/Transition
IR Spectroscopy ~3300-2500 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)
~1700-1680 cm⁻¹C=O stretch (Carboxylic Acid)
~1600, 1500 cm⁻¹C=C stretch (Aromatic)
~1250-1000 cm⁻¹C-O stretch (Ether and Acid)
~3000-2850 cm⁻¹C-H stretch (Aliphatic)
UV-Vis Spectroscopy ~260-290 nmπ-π* transition (Aromatic)

Note: These are expected absorption ranges and can be influenced by the solvent and sample concentration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed. Fragmentation patterns can also provide structural information. For instance, the loss of a methyl group (-15 Da) from a methoxy group or the loss of an ethyl group (-29 Da) from the ethoxy group are common fragmentations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule with high confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Technique Ion Expected m/z Information Provided
MS [M]⁺226Molecular Weight
[M-CH₃]⁺211Loss of a methyl group
[M-C₂H₅]⁺197Loss of an ethyl group
[M-COOH]⁺181Loss of the carboxyl group
HRMS [M+H]⁺227.0863High-accuracy mass for formula confirmation

Note: The molecular formula for this compound is C₁₁H₁₄O₅, with a molecular weight of 226.23 g/mol . chemicalbook.com The expected m/z values are for the most abundant isotopes.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which may have limited volatility, a derivatization step, such as methylation or silylation, is often employed to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. nih.gov This allows for its efficient separation on a GC column and subsequent detection by a mass spectrometer.

In the context of metabolite profiling, such as in the study of lignin (B12514952) degradation, this compound has been identified as a product. chemicalbook.com GC-MS analysis of the methylated organic matter from such studies allows for the identification and quantification of this and other related aromatic compounds. nih.gov The mass spectrometer provides highly specific detection, and the retention time on the GC column provides an additional level of identification.

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) is an even more powerful technique for the analysis of highly complex mixtures. metabolomicscentre.ca It utilizes two different GC columns with different separation mechanisms, providing significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. mdpi.com This is particularly advantageous in metabolomics studies where hundreds or thousands of compounds may be present in a single sample. metabolomicscentre.ca

The use of a Time-of-Flight (TOF) mass spectrometer provides rapid data acquisition, which is necessary to capture the very narrow peaks produced by the GCxGC system. researchgate.net While specific applications of GCxGC-TOFMS for the analysis of this compound are not widely reported, the technique is well-suited for the comprehensive analysis of aromatic acids and other metabolites in complex biological and environmental samples. researchgate.netspringernature.com The enhanced separation power of GCxGC would be beneficial in resolving this compound from isomeric and other structurally similar compounds that may be present in a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the analysis of this compound. Its high resolution and sensitivity make it ideal for separating this compound from a complex matrix, identifying it, and quantifying its concentration with a high degree of accuracy.

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of benzoic acid derivatives. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the presence of both hydrophobic (ethoxy and methoxy groups) and a hydrophilic (carboxylic acid) moiety allows for effective retention and separation on a C18 column.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of substituted benzoic acids consists of a mixture of an aqueous component, often with a buffer to control pH, and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the aqueous phase is crucial as it affects the ionization state of the carboxylic acid group, which in turn influences its retention time. At a pH below its pKa, the carboxylic acid will be in its protonated, less polar form, leading to a longer retention time. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in a shorter retention time. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a common practice to ensure sharp and symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector. The aromatic ring and the carboxyl group in this compound allow for strong UV absorbance. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

While specific, validated HPLC methods for this compound are not extensively documented in publicly available literature, a plausible method can be extrapolated from established methods for structurally similar compounds like syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and other substituted benzoic acids. The following table outlines a hypothetical, yet scientifically grounded, set of HPLC parameters for its analysis.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 4-6 minutes

It is important to note that these parameters would require optimization and validation for specific applications to ensure accuracy, precision, linearity, and robustness in accordance with regulatory guidelines.

Other Advanced Analytical Approaches (e.g., Differential Scanning Calorimetry, Electron Spin Resonance)

Beyond chromatographic techniques, other advanced analytical methods provide critical information about the physicochemical properties of this compound.

Electron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, ESR can be a valuable tool to study its potential to form radical species under certain conditions, such as upon exposure to UV light or in the presence of oxidizing agents. Studies on other benzoic acid derivatives have shown that they can form radical intermediates. nist.gov For instance, the formation of cyclohexadienyl-type radicals has been observed when benzoic acid derivatives are subjected to photolysis in the presence of a hydrogen donor. nist.gov ESR spectroscopy can provide detailed information about the structure and environment of these radical species through the analysis of their g-values and hyperfine coupling constants. Such studies can be relevant in understanding the antioxidant or pro-oxidant behavior of the compound and its degradation pathways.

Research Applications and Future Directions for 3,5 Dimethoxy 4 Ethoxybenzoic Acid in Scientific Inquiry

Role as a Key Intermediate in Complex Chemical Synthesis

While specific, large-scale applications of 3,5-Dimethoxy-4-ethoxybenzoic acid as a key intermediate in the synthesis of widely known pharmaceuticals like Repaglinide are not prominently documented in scientific literature, its structural class—substituted benzoic acids—is fundamental to organic synthesis. Compounds with similar dimethoxy-substituted phenyl rings are well-established as crucial building blocks for complex molecules. For instance, derivatives like 2-halo-4,5-dimethoxybenzoic acid serve as intermediates in the synthesis of various flavonoids and related natural products. google.com Similarly, 3,5-dimethoxybenzoic acid is a reactant used to create complex heterocyclic structures such as isocoumarins. sigmaaldrich.com

The functional groups on this compound—a carboxylic acid and three ether groups—offer multiple reaction sites. The carboxylic acid can be converted into esters, amides, or acid chlorides, facilitating coupling reactions. The ether groups can potentially be cleaved under specific conditions to yield hydroxyl groups, allowing for further functionalization. This versatility makes it a plausible, though not yet widely exploited, intermediate for synthesizing complex target molecules in materials science and pharmaceutical research. A related compound, 3,5-dimethoxy-2,4-difluorobenzoic acid, has been synthesized as a key intermediate for preparing an impurity of the antibiotic moxifloxacin, highlighting the role of such substituted benzoic acids in the pharmaceutical industry. researchgate.net

Table 1: Examples of Substituted Benzoic Acids as Synthetic Intermediates

Compound Name Application/Product Synthesized Reference
2-Halo-4,5-dimethoxybenzoic acid Intermediate for flavones, isoflavones, and other related compounds. google.com
3,5-Dimethoxybenzoic acid Reactant for the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin. sigmaaldrich.com
3,5-Dimethoxy-2,4-difluorobenzoic acid Key intermediate for an impurity of moxifloxacin. researchgate.net

| 4-Acetyl-3,5-dimethoxybenzoic acid | Building block in the synthesis of pharmaceuticals. ontosight.ai | ontosight.ai |

Development of Chemical Probes and Ligands for Biological Systems

The development of specific molecules to probe biological systems is a cornerstone of chemical biology. Substituted benzoic acids are frequently employed as scaffolds for such probes and ligands due to their ability to interact with biological targets. Research has shown that benzoic acid derivatives can be designed to act as potent and selective inhibitors of key proteins. For example, a 2,5-substituted benzoic acid scaffold was successfully designed to inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer research. nih.govacs.orgresearchgate.net In another study, para-substituted benzoic acid derivatives were identified as inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics. nih.gov

While direct studies of this compound as a ligand are limited, its parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, implying interaction with multiple biological targets. mdpi.comffhdj.comnih.gov this compound, as the ethyl ether of syringic acid, represents a modification of this bioactive core. The replacement of the 4-hydroxyl group with a 4-ethoxy group alters the molecule's polarity, lipophilicity, and hydrogen bonding capability. This modification could be leveraged to:

Tune Binding Affinity: The ethoxy group may fit differently into hydrophobic pockets of target proteins compared to the hydroxyl group, potentially increasing binding affinity or altering selectivity.

Improve Cell Permeability: Increased lipophilicity could enhance the ability of the molecule to cross cell membranes, making it a more effective probe for intracellular targets.

Serve as a Control Compound: It can be used in studies alongside syringic acid to determine the importance of the 4-hydroxyl group for a specific biological activity.

Thus, this compound and its derivatives are valuable candidates for developing novel ligands to explore and modulate the function of biological systems.

Contribution to Understanding Lignin (B12514952) Valorization and Biomass Conversion

Lignin, a complex aromatic polymer in plant cell walls, is the most abundant renewable source of aromatic chemicals on Earth. nih.gov The "valorization" of lignin—converting this low-value byproduct of the pulp and paper industry into high-value chemicals—is a critical goal for developing sustainable biorefineries. Lignin is primarily composed of three types of monomeric units, one of which is the syringyl (S) unit. nih.gov

During the degradation of lignin, these syringyl units are broken down into smaller, more manageable platform chemicals. One of the key intermediates in the bacterial catabolism of syringyl lignin is syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). nih.govsigmaaldrich.commerckmillipore.com Syringic acid itself has numerous applications, but it also serves as a starting material for further chemical modifications to create even more valuable products. nih.gov

This compound is the direct product of the etherification (ethylation) of the 4-hydroxyl group of syringic acid. This type of modification is a central strategy in lignin valorization, transforming hydrophilic phenolic compounds derived from biomass into more specialized chemicals with different properties and applications. Studying the synthesis and properties of this compound contributes to the broader understanding of how to efficiently upgrade lignin-derived feedstocks into a diverse portfolio of bio-based chemicals and materials.

Table 2: Key Aromatic Compounds in Lignin Valorization

Compound Name Role in Lignin Valorization Reference
Syringyl (S) Lignin Unit A primary structural component of lignin in many hardwoods and grasses. nih.gov
Syringic Acid A key platform chemical derived from the degradation of S-lignin. nih.govsigmaaldrich.com nih.govsigmaaldrich.com
Sinapic Acid A hydroxycinnamic acid related to the biosynthesis of S-lignin. ffhdj.com ffhdj.com
Vanillic Acid A platform chemical derived from the guaiacyl (G) lignin unit. mdpi.com mdpi.com

| This compound | A value-added derivative of syringic acid via etherification. | |

Potential as a Scaffold for Rational Drug Design

In rational drug design, a "scaffold" is a core chemical structure upon which new potential drugs are built through the addition and modification of functional groups. The substituted benzoic acid motif is a classic and highly effective scaffold in medicinal chemistry. Its rigid phenyl ring provides a stable platform for orienting substituents in three-dimensional space to achieve optimal interactions with a protein's binding site.

This compound possesses several features that make it an attractive scaffold for drug design:

Multiple Attachment Points: The carboxylic acid and the aromatic ring itself allow for a variety of chemical modifications, enabling the creation of large libraries of related compounds for screening. The carboxylic acid is a particularly important feature, as it is an effective hydrogen bond acceptor and can form strong, anchoring salt-bridge interactions with positively charged amino acid residues (like arginine or lysine) in a protein's active site. nih.gov

Tunable Physicochemical Properties: The three ether groups (two methoxy (B1213986), one ethoxy) can be modified or replaced to fine-tune properties such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing the pharmacokinetic profile of a potential drug.

Proven Efficacy in Drug Discovery: Numerous studies have demonstrated the success of benzoic acid-based scaffolds. Researchers have designed benzoic acid derivatives as inhibitors of influenza neuraminidase researchgate.net and as dual inhibitors of cancer-related proteins. nih.govacs.org A related compound, 4-acetyl-3,5-dimethoxybenzoic acid, is noted for its potential as a building block in synthesizing pharmaceuticals targeting specific enzymes or receptors. ontosight.ai

The 3,5-dimethoxy-4-ethoxy substitution pattern provides a specific spatial arrangement of functionality that can be explored for targeting a wide range of biological molecules, making this compound a valuable starting point for future drug discovery efforts.

Q & A

Basic: What are the recommended methods for synthesizing 3,5-Dimethoxy-4-ethoxybenzoic acid in a laboratory setting?

Answer:
Synthesis typically involves sequential etherification of a hydroxybenzoic acid precursor. For example:

Starting Material : Begin with 4-hydroxy-3,5-dimethoxybenzoic acid (CAS 530-57-4), where the hydroxyl group at the 4-position is available for ethoxylation .

Etherification : React with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

Purification : Isolate the product via acid precipitation (adjust pH to ~2–3), followed by recrystallization using ethanol/water mixtures. Confirm purity via TLC (silica gel, hexane/EtOH 1:1) .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Melting Point : Compare observed melting points with literature values (e.g., similar methoxy/ethoxy benzoic acids melt between 140–220°C) .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra for characteristic shifts:
    • Methoxy groups: δ ~3.8–3.9 ppm (1^1H), ~55–60 ppm (13^{13}C).
    • Ethoxy group: δ ~1.3–1.4 ppm (CH₃), ~4.0–4.2 ppm (CH₂, 1^1H) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What strategies optimize the yield of this compound during ethoxylation?

Answer:
Key factors include:

  • Solvent Selection : DMSO enhances nucleophilicity of the hydroxyl group but may require rigorous drying to avoid hydrolysis.
  • Catalyst : Add catalytic KI to facilitate alkyl halide activation (Finkelstein conditions) .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Protection/Deprotection : If competing reactivity occurs (e.g., esterification of the carboxylic acid), protect the acid group with a methyl ester, then hydrolyze post-etherification .

Advanced: How do steric/electronic effects of substituents influence reactivity in further derivatization?

Answer:

  • Steric Hindrance : The 3,5-dimethoxy groups create steric bulk, slowing electrophilic substitution at the 4-position. Use directing groups (e.g., nitro) to bypass this .
  • Electronic Effects : Methoxy and ethoxy groups are electron-donating, activating the ring for nucleophilic attacks but deactivating it for electrophilic reactions. For carboxylate-directed coupling (e.g., Suzuki-Miyaura), pre-functionalize the carboxylic acid as a boronate ester .

Basic: What solubility properties are critical for experimental design with this compound?

Answer:

  • Polar Solvents : Soluble in DMSO, DMF, and methanol; sparingly soluble in water (adjust pH >7 for aqueous solubility via deprotonation) .
  • Non-Polar Solvents : Insoluble in hexane or diethyl ether. Use ethanol/water mixtures for recrystallization .

Advanced: How to resolve contradictory data in biological activity studies of derivatives?

Answer:

  • Dose-Response Analysis : Perform enzyme inhibition assays (e.g., COX-2 or LOX) across multiple concentrations (1–100 µM) to identify non-linear effects .
  • Metabolite Screening : Use LC-MS to detect potential metabolites interfering with activity measurements .
  • Computational Modeling : Compare docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding modes .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis due to potential dust/volatile byproducts.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data for analogous benzoic acids (e.g., CAS 530-57-4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.